(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide
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Description
(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide, also known as CCDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the N-acylhydrazone family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Enaminoketones in Organic Synthesis
Enaminoketones and similar compounds serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. Jirkovsky (1974) discussed the preparation and halogenation of a series of N-substituted 3-amino-2-cyclohexen-1-ones and their derivatives, highlighting their reactivity and potential in synthesizing various organic compounds. These studies demonstrate the utility of enaminoketones in forming salts, enol-ketimine forms, and further reacting with phenyl isocyanates to yield substituted carboxamides and thiocarboxamides (Jirkovsky, 1974).
Catalysis and Material Science
Enaminone derivatives have been investigated for their catalytic properties and applications in material science. For example, Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, a key intermediate in the chemical industry (Wang et al., 2011).
Heterocyclic Synthesis
Compounds related to enaminones are pivotal in the synthesis of heterocyclic compounds. Abdel-Khalik et al. (2004) explored enaminones as building blocks for synthesizing nicotinic acid and thienopyridine derivatives, showcasing their importance in constructing pharmacologically relevant heterocycles (Abdel-Khalik et al., 2004).
Antimycobacterial Activity
Enaminone derivatives have also been synthesized and evaluated for their antimycobacterial activity, indicating their potential in drug discovery efforts against Mycobacterium tuberculosis. Sanna et al. (2002) synthesized a series of enaminone derivatives and assessed their growth inhibition of Mycobacterium tuberculosis, revealing structure-activity relationships valuable for further antitubercular drug development (Sanna et al., 2002).
properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-8-9-15(10-14(13)2)11-16(12-19)18(21)20-17-6-4-3-5-7-17/h8-11,17H,3-7H2,1-2H3,(H,20,21)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYGFXHODLROC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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